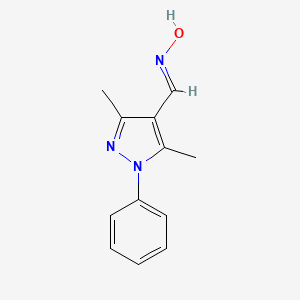![molecular formula C28H21N3O B2592723 (Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 473970-34-2](/img/structure/B2592723.png)
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 is known to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation and immune response.
Mechanism of Action
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated in response to various stimuli such as infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA to regulate gene expression. This compound blocks the phosphorylation and degradation of the inhibitor of NF-κB (IκB), which prevents the translocation of NF-κB to the nucleus and thereby inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. This compound has been shown to inhibit the migration and invasion of cancer cells and induce apoptosis. In animal models, this compound has been shown to reduce inflammation and tissue damage in various diseases.
Advantages and Limitations for Lab Experiments
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is not specific to NF-κB and can inhibit other signaling pathways. It can also have off-target effects on other proteins and enzymes.
Future Directions
There are several future directions for the study of (Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. One direction is to develop more specific inhibitors of NF-κB that can target specific isoforms or subunits of the transcription factor. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. This compound can also be used as a tool to study the role of NF-κB in various physiological and pathological conditions. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects can also be explored.
Synthesis Methods
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 4-nitroaniline with benzaldehyde to form 4-(N-phenylanilino)benzaldehyde. This compound is then reacted with 4-bromoacetophenone to obtain 4-[4-(N-phenylanilino)phenyl]-3-buten-2-one. Finally, the cyano group is introduced using a Knoevenagel condensation reaction with benzaldehyde to obtain this compound.
Scientific Research Applications
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammation-related diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has also been studied for its potential use in treating sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
properties
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O/c29-21-23(28(32)30-24-10-4-1-5-11-24)20-22-16-18-27(19-17-22)31(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-20H,(H,30,32)/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPMFMIDJRWHNU-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

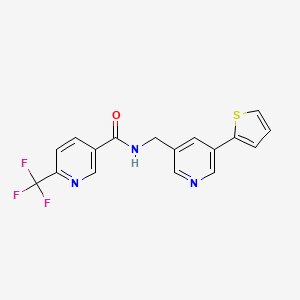
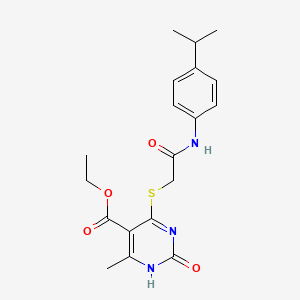
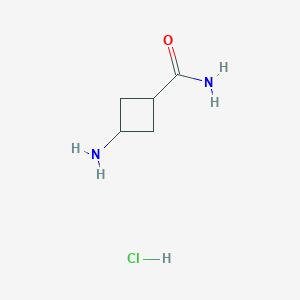

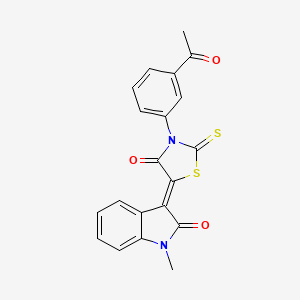
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
